molecular formula C22H19N5O2S3 B2497806 10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892743-95-2

10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2497806
CAS No.: 892743-95-2
M. Wt: 481.61
InChI Key: LHUKYYVEUWIMOJ-UHFFFAOYSA-N
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Description

10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S3/c1-3-14-7-9-17(10-8-14)32(28,29)22-21-24-20(23-15-5-4-6-16(13-15)30-2)19-18(11-12-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUKYYVEUWIMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the sulfonyl and sulfanyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

  • Synthesis Building Block : This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various organic reactions, facilitating the development of new chemical entities.
  • Reagent Utilization : It can be employed as a reagent in diverse organic reactions, enhancing the efficiency and specificity of chemical transformations.

Biology

  • Biological Activity Studies : Research indicates that this compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
    • For example, derivatives with similar structures have shown significant anticancer activity by inducing apoptosis in cancer cells through specific signaling pathways such as the caspase cascade. In vitro studies have demonstrated inhibition of proliferation in various cancer cell lines with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Medicine

  • Therapeutic Investigations : The compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for developing new pharmaceuticals aimed at treating various diseases.
  • Drug Development : Its unique properties make it a candidate for drug development processes targeting specific molecular pathways involved in disease mechanisms.

Industry

  • Material Development : In industrial applications, this compound can be utilized in developing new materials such as polymers and coatings due to its distinctive structural properties.

Mechanism of Action

The mechanism of action of 10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
  • 10-(4-ethylbenzenesulfonyl)-N-[3-(ethylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Uniqueness

The uniqueness of 10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide derivatives characterized by a unique bicyclic structure that includes multiple nitrogen atoms and a thioether group. The presence of the ethylbenzenesulfonyl moiety enhances its solubility and potential interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this one exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade.
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial effects.

Pharmacological Profile

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Staphylococcus aureus
NeuroprotectiveReduces neurotoxicity associated with α-synuclein

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound:

  • Mechanism : It appears to counteract neurodegenerative processes by inhibiting α-synuclein aggregation, which is implicated in diseases like Parkinson's.
  • Clinical Relevance : Animal models have shown promising results where administration of the compound led to improved motor function and reduced neuroinflammation.

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